Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Mechanism of Action
Target of Action
It’s known that fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of biologically active compounds . These compounds often interact with various biological targets, depending on their specific structures and functional groups.
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring . This property can influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Fluoropyridines are known to be involved in various biochemical reactions due to their reactivity and the presence of the fluorine atom .
Pharmacokinetics
The presence of the fluorine atom in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of many pharmaceuticals .
Result of Action
Fluoropyridines are known to exhibit a wide range of biological activities, which can be attributed to their interaction with various cellular targets .
Action Environment
The stability and reactivity of fluoropyridines can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino pyridine followed by fluorination . Another method is the Umemoto reaction, which uses N-fluoropyridinium salts .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar properties but different reactivity.
3-Fluoropyridine: Similar to ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate but lacks the ester functional group.
4-Fluoropyridine: Another positional isomer with distinct chemical properties.
Uniqueness
The combination of these features makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
ethyl 3-(5-fluoropyridin-3-yl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-2-15-10(14)4-9(13)7-3-8(11)6-12-5-7/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHIQUZBCPIUCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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